molecular formula C10H7BrN2 B3157189 5-(3-Bromophenyl)pyrimidine CAS No. 847260-47-3

5-(3-Bromophenyl)pyrimidine

Cat. No. B3157189
CAS RN: 847260-47-3
M. Wt: 235.08 g/mol
InChI Key: JYWMNSFPUFWPQE-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)pyrimidine is a chemical compound with the CAS Number: 847260-47-3 . It has a molecular weight of 235.08 . This compound is used in various fields of research and has been the subject of numerous studies .


Synthesis Analysis

The synthesis of 5-(3-Bromophenyl)pyrimidine-related compounds has been described in several studies. For instance, a study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . The compounds were prepared in three steps, starting from substituted anilines .


Molecular Structure Analysis

The molecular structure of 5-(3-Bromophenyl)pyrimidine is characterized by the presence of a pyrimidine ring attached to a bromophenyl group . The InChI code for this compound is 1S/C10H7BrN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H .

Scientific Research Applications

1. Role in Synthesis of Pyrimidine Compounds

5-(4-Bromophenyl)-4, 6-dichloropyrimidine, closely related to 5-(3-Bromophenyl)pyrimidine, is a key intermediate in the synthesis of pyrimidine compounds. It has significant applications in the pharmaceutical and chemical fields, serving as an intermediate for various active compounds (Hou et al., 2016).

2. Potential as Antiviral and Antimicrobial Agents

Pyrimidine derivatives exhibit biological and chemotherapeutic importance, with some demonstrating potent antimicrobial and anticancer activity. Specifically, 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds, a close derivative, have shown promise as antimicrobial and anticancer agents (Kumar et al., 2019).

3. Inhibitors of Cellular Processes

Phenylselenenyl- and phenylthio-substituted pyrimidines, which include bromophenyl derivatives, have been identified as inhibitors of dihydrouracil dehydrogenase and uridine phosphorylase. These enzymes are involved in nucleotide metabolism, indicating the potential use of such compounds in biochemical studies and therapeutic applications (Goudgaon et al., 1993).

Future Directions

Pyrimidine derivatives, including 5-(3-Bromophenyl)pyrimidine, are of significant interest in various fields of research due to their wide range of biological activities . Future research may focus on exploring the therapeutic potential of these compounds in treating various medical conditions .

properties

IUPAC Name

5-(3-bromophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWMNSFPUFWPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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